Imidazo[1,5-D][1,2,4]triazine
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Overview
Description
Imidazo[1,5-D][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,5-D][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenones and heterocyclic ketones under specific conditions . Another approach involves a one-pot, multicomponent reaction using easily accessible starting materials and a simple, catalyst-free protocol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-D][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Imidazo[1,5-D][1,2,4]triazine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of Imidazo[1,5-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit enzymes like IKK-ɛ and TBK1, which play a role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Imidazo[1,5-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazine: This compound features a different ring fusion pattern and exhibits distinct chemical and biological properties.
Imidazo[2,1-b][1,3]thiazine: Another heterocyclic compound with a sulfur atom in the ring system, showing different reactivity and applications.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: A fused heterocyclic compound with additional benzene rings, used in agricultural fungicides.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse applications.
Properties
CAS No. |
68457-59-0 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[1,5-d][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-5-2-7-8-4-9(5)3-6-1/h1-4H |
InChI Key |
UAOOBKAGZAHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=CN2C=N1 |
Origin of Product |
United States |
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